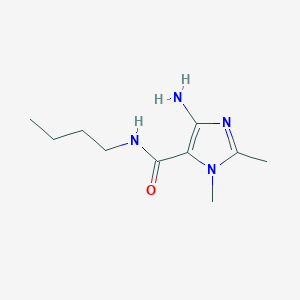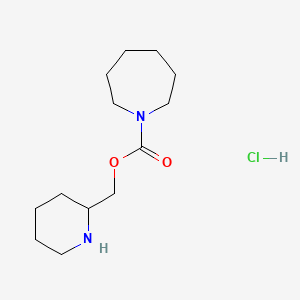
Piperidin-2-ylmethyl-azepane-1-carboxylat-Hydrochlorid
Übersicht
Beschreibung
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C13H25ClN2O2 and a molecular weight of 276.8 g/mol . This compound is known for its versatile applications in scientific research and industry, particularly in the fields of chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Biology: This compound is utilized in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Industry: It is employed in the production of pharmaceuticals and other chemical products due to its stability and reactivity.
Vorbereitungsmethoden
The synthesis of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride typically involves the reaction of piperidine derivatives with azepane-1-carboxylate under specific conditions. One common method includes the use of a rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process . Industrial production methods often involve multi-step synthesis processes that ensure high purity and yield.
Analyse Chemischer Reaktionen
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to perform several biological processes, such as the release of reactive oxygen species, activation of mitochondrial cytochrome C, and modulation of protein expression . These actions contribute to its pharmacological effects, including anticancer and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Evodiamine: Another piperidine alkaloid with significant antiproliferative effects on cancer cells.
Matrine: A piperidine derivative with notable antimicrobial and anti-inflammatory activities.
The uniqueness of piperidin-2-ylmethyl azepane-1-carboxylate hydrochloride lies in its specific chemical structure and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
piperidin-2-ylmethyl azepane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c16-13(15-9-5-1-2-6-10-15)17-11-12-7-3-4-8-14-12;/h12,14H,1-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZDQCZJCIZSORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)OCC2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(Tert-butoxy)carbonyl]amino}-3-(piperidin-1-yl)propanoic acid hydrochloride](/img/structure/B1382841.png)
![{1-[Benzyl(methyl)amino]cyclobutyl}methanol](/img/structure/B1382843.png)
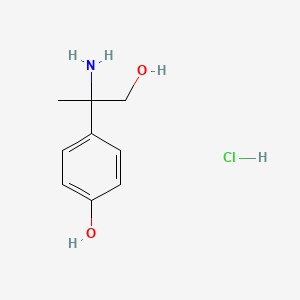
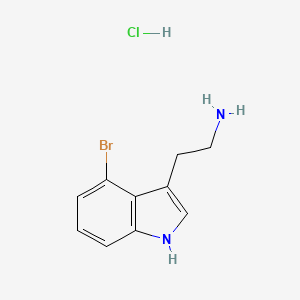
![2-[2-(propan-2-yl)-1H,2H,3H,4H,5H-pyrido[4,3-b]indol-5-yl]acetic acid hydrochloride](/img/structure/B1382847.png)
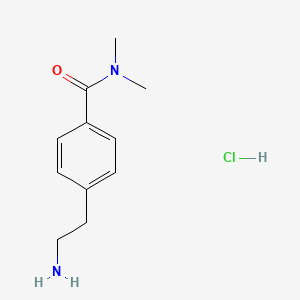





![4-Methyl-2-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazole](/img/structure/B1382858.png)

